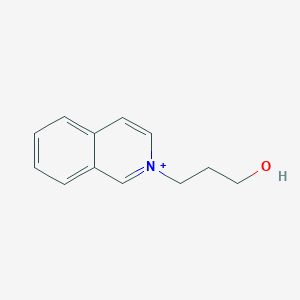
Isoquinolinium, 2-(3-hydroxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolinium, 2-(3-hydroxypropyl)- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of Isoquinolinium, 2-(3-hydroxypropyl)- typically involves the reaction of isoquinoline with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the hydrogen atom on the isoquinoline ring . Industrial production methods often involve the use of metal catalysts to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Isoquinolinium, 2-(3-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroisoquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . Major products formed from these reactions include isoquinolinium N-oxide, dihydroisoquinoline derivatives, and various substituted isoquinolinium compounds .
Wissenschaftliche Forschungsanwendungen
Isoquinolinium, 2-(3-hydroxypropyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinolinium derivatives are explored for their potential use in drug development, particularly for their neuroprotective and anti-inflammatory effects.
Industry: The compound is used in the synthesis of dyes and pigments due to its aromatic structure
Wirkmechanismus
The mechanism of action of Isoquinolinium, 2-(3-hydroxypropyl)- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Isoquinolinium, 2-(3-hydroxypropyl)- can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, known for its basic aromatic structure.
1-Benzylisoquinoline: A derivative with a benzyl group, known for its presence in natural alkaloids like papaverine.
3-Ethoxycarbonyl Isoquinolinium: A derivative with an ethoxycarbonyl group, used in the synthesis of dihydroisoquinoline carboxylates
Isoquinolinium, 2-(3-hydroxypropyl)- is unique due to its hydroxyl group, which allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
114077-16-6 |
|---|---|
Molekularformel |
C12H14NO+ |
Molekulargewicht |
188.25 g/mol |
IUPAC-Name |
3-isoquinolin-2-ium-2-ylpropan-1-ol |
InChI |
InChI=1S/C12H14NO/c14-9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-6,8,10,14H,3,7,9H2/q+1 |
InChI-Schlüssel |
HFKVAWVCLPSORH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




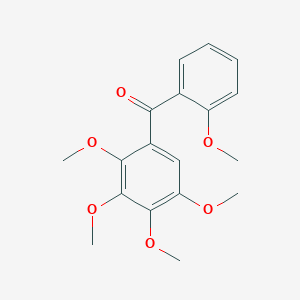
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)
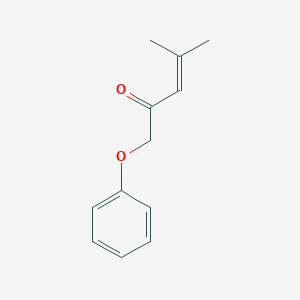

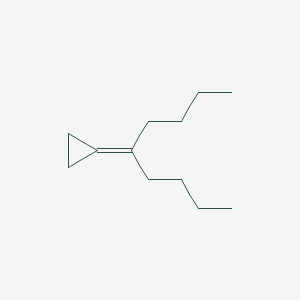
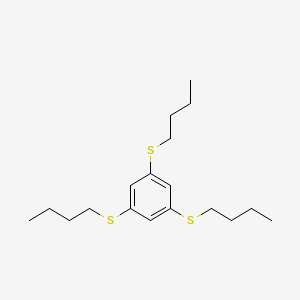
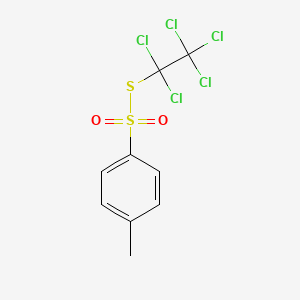
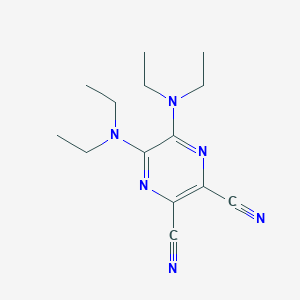
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)
![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
